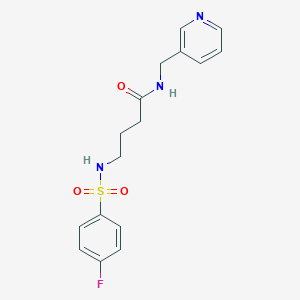

4-(4-fluorophenylsulfonamido)-N-(pyridin-3-ylmethyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-(4-fluorophenylsulfonamido)-N-(pyridin-3-ylmethyl)butanamide" is a sulfonamide derivative, which is a class of compounds known for their various biological activities and applications in medicinal chemistry. Sulfonamides typically contain a sulfonyl group attached to an amine, and they have been explored for their potential use in various chemical reactions and as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of sulfonamide derivatives can be achieved through various methods. For instance, the oxidative fluorination of N-arylsulfonamides has been reported, which allows for the introduction of a fluorine atom into the phenyl ring of the sulfonamide, as seen in the synthesis of 4-fluorophenyl sulfonamides . Additionally, the reaction between sulfonyl chlorides and amines, such as the formation of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide from 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine, is another common synthetic route . These methods highlight the versatility and adaptability of sulfonamide chemistry for the synthesis of various derivatives.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be complex and is often characterized using various spectroscopic techniques. For example, the crystal structure of a related compound, 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide, was determined to crystallize in a triclinic space group with extensive π-π interactions and a nearly linear intermolecular N–H···N hydrogen bond . These interactions are crucial for the stability and properties of the crystal lattice.

Chemical Reactions Analysis

Sulfonamides can undergo a variety of chemical reactions. Cyclization reactions, such as the conversion of 4-(substituted-phenylsulfonamido)butanoic acids to 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones, demonstrate the reactivity of sulfonamides under certain conditions . Additionally, the use of Brønsted acid catalysts, like 4-(Succinimido)-1-butane sulfonic acid, can facilitate the synthesis of pyrano[4,3-b]pyran derivatives, showcasing the role of sulfonamides in catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be studied using computational methods, such as Density Functional Theory (DFT), to predict infrared spectra, NMR chemical shifts, and UV-Visible spectra . These properties are essential for understanding the behavior of these compounds in biological systems and their potential as pharmaceutical agents. The antimicrobial activity of sulfonamides can also be assessed through experimental methods like the disk well diffusion method, providing insights into their practical applications .

Applications De Recherche Scientifique

Fluorescent Probe Development for Thiophenol Discrimination

A study by Wang et al. (2012) discusses the creation of a reaction-based fluorescent probe that discriminates thiophenols over aliphatic thiols through intramolecular charge transfer pathways. The probe features a design that finely tunes spectroscopic properties and improves selectivity and sensitivity for thiophenol detection, demonstrating its application potential in environmental and biological sciences (Wang, Han, Jia, Zhou, & Deng, 2012).

Oxidative Fluorination of N-Arylsulfonamides

Research by Buckingham et al. (2015) introduces a method for oxidative nucleophilic fluorination of N-arylsulfonamides, paving the way for the production of 4-fluorophenyl sulfonamides. This process demonstrates regioselective fluorination, highlighting its significance in synthetic chemistry and potential for generating fluorinated sulfonamide derivatives (Buckingham, Calderwood, Checa, Keller, Tredwell, Collier, Newington, Bhalla, Glaser, & Gouverneur, 2015).

Antimicrobial Activity of Sulfonamido Butanoic Acids

Zareef et al. (2008) explored the synthesis of 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones from 4-(substituted-phenylsulfonamido)butanoic acids and their antimicrobial activities. The study found these compounds exhibit promising antimicrobial properties, with potential applications in developing new antimicrobial agents (Zareef, Iqbal, & Arfan, 2008).

Green-Emitting Iridium(III) Complexes

Constable et al. (2014) reported on green-emitting iridium(III) complexes involving sulfanyl- or sulfone-functionalized cyclometallating ligands. These complexes, featuring variations such as 4-methylsulfonylphenyl pyridine, exhibit high photoluminescence quantum yields and structured emission spectra, indicating their potential for application in light-emitting devices (Constable, Ertl, Housecroft, & Zampese, 2014).

Propriétés

IUPAC Name |

4-[(4-fluorophenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3S/c17-14-5-7-15(8-6-14)24(22,23)20-10-2-4-16(21)19-12-13-3-1-9-18-11-13/h1,3,5-9,11,20H,2,4,10,12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBBYZJNNBADOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)CCCNS(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-fluorophenylsulfonamido)-N-(pyridin-3-ylmethyl)butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2502080.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[4-cyano-3-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2502081.png)

![4-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}benzoic acid](/img/structure/B2502084.png)

![N-(3-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2502088.png)

![N-cyclohexyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2502089.png)

![3-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2502091.png)

![N-(2-bromo-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2502094.png)